2-(4-Methoxyphenethyl)chromone
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Overview
Description
2-(2-(4-methoxyphenyl)ethyl)chromone is a member of the class of chromones that is chromone which is substituted by a 2-(4-methoxyphenyl)ethyl group at position 2. It is found in agarwood, a fragrant resinous heartwood from trees of the genus Aquilaria. It has a role as a plant metabolite. It is a member of chromones and a monomethoxybenzene. It derives from a chromone.
Scientific Research Applications
Isolation from Natural Sources : This compound has been isolated from natural sources like Chinese eaglewood [Aquilaria sinensis (Lour.) Gilg]. Studies have focused on its structural analysis through MS and NMR spectroscopic analysis (Dai et al., 2009; Dai et al., 2010) *(Dai et al., 2009)* *(Dai et al., 2010)*.
Anticancer Properties : A synthetic chromone derivative, 4'-methoxy-2-styrylchromone, has been identified as an inhibitor of tumor cell proliferation. It blocks tumor cells in the G2/M phase of the cell cycle and interferes with microtubules, suggesting potential as an antimitotic agent (Marinho et al., 2008) *(Marinho et al., 2008)*.
Inhibition of Neutrophil Pro-Inflammatory Responses : New derivatives of 2-(2-phenylethyl)-4H-chromen-4-one from Aquilaria sinensis have shown inhibitory activities on neutrophil pro-inflammatory responses, suggesting a potential role in anti-inflammatory therapies (Wang et al., 2018) *(Wang et al., 2018)*.
Production in Cell Suspension Cultures : Studies have explored the production of 2-(2-phenylethyl) chromones in cell suspension cultures of Aquilaria sinensis, highlighting the potential for controlled production of these compounds for various applications (Qi et al., 2005) *(Qi et al., 2005)*.
Pharmacokinetic Studies : The compound has been included in pharmacokinetic studies for understanding its behavior in biological systems, especially after oral administration, which is crucial for drug development and clinical applications (Xie et al., 2021) *(Xie et al., 2021)*.
Antibacterial Activities : Some derivatives of 2-(2-phenylethyl)chromone have demonstrated significant antibacterial activities, particularly against Staphylococcus aureus, including MRSA (methicillin-resistant Staphylococcus aureus) (Lei et al., 2018) *(Lei et al., 2018)*.
Properties
CAS No. |
92911-82-5 |
---|---|
Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]chromen-4-one |
InChI |
InChI=1S/C18H16O3/c1-20-14-9-6-13(7-10-14)8-11-15-12-17(19)16-4-2-3-5-18(16)21-15/h2-7,9-10,12H,8,11H2,1H3 |
InChI Key |
ZQBJPQZBIGVILA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCC2=CC(=O)C3=CC=CC=C3O2 |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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